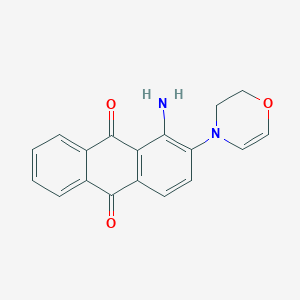

1-Amino-2-(2,3-dihydro-4H-1,4-oxazin-4-yl)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione is a complex organic compound that features an anthracene backbone with an amino group and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the anthracene-9,10-dione core, followed by the introduction of the amino group and the oxazine ring through subsequent reactions. Specific reagents and conditions would depend on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions could modify the oxazine ring or the anthracene core.

Substitution: The amino group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups onto the anthracene core.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 1-Amino-2-(2,3-dihydro-4H-1,4-oxazin-4-yl)anthracene-9,10-dione is in cancer treatment. Studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of anthracene and oxazine have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study:

A study conducted by the National Cancer Institute (NCI) assessed the anticancer potential of structurally related compounds using a single-dose assay across a panel of approximately sixty cancer cell lines. Results indicated that these compounds displayed considerable growth inhibition rates, suggesting potential therapeutic benefits in oncology .

Anti-inflammatory and Antioxidant Activities

Research has also highlighted the anti-inflammatory and antioxidant properties of oxazine derivatives. Compounds similar to this compound were synthesized and tested for their ability to inhibit inflammation and oxidative stress.

Table: Summary of Biological Activities

| Compound | Activity Type | Method Used | Results |

|---|---|---|---|

| 1-Amino... | Anti-inflammatory | Bovine Serum Albumin method | Significant inhibition |

| 1-Amino... | Antioxidant | DPPH method | High radical scavenging ability |

This table summarizes findings from various studies demonstrating the compound's potential in reducing inflammation and oxidative damage .

Organic Electronics

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways. In materials science, its electronic properties could be harnessed for use in devices.

Comparison with Similar Compounds

Similar Compounds

1-Amino-9,10-anthraquinone: Similar structure but lacks the oxazine ring.

2-(2H-1,4-Oxazin-4(3H)-yl)anthracene-9,10-dione: Similar but without the amino group.

Uniqueness

1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione is unique due to the presence of both the amino group and the oxazine ring, which can impart distinct chemical and physical properties compared to its analogs.

Biological Activity

1-Amino-2-(2,3-dihydro-4H-1,4-oxazin-4-yl)anthracene-9,10-dione (CAS Number: 91323-07-8) is a synthetic compound that belongs to the anthraquinone family. Its structure includes an amino group and a dihydrooxazine moiety, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties based on various research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H14N2O3 |

| Molecular Weight | 306.3 g/mol |

| IUPAC Name | 1-amino-2-(2,3-dihydro-1,4-oxazin-4-yl)anthracene-9,10-dione |

| CAS Number | 91323-07-8 |

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study synthesized various unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene derivatives and evaluated their effects against L1210 leukemia cells both in vitro and in vivo. The results showed that while several compounds had high in vitro activity, their effectiveness in vivo was less pronounced. Notably, the anthracene derivatives demonstrated a stronger ability to inhibit cell growth compared to related compounds like 1-[(aminoalkyl)amino]-4-methoxyanthracene derivatives due to better interaction with calf thymus DNA .

Antimicrobial Activity

The antimicrobial properties of related anthraquinone derivatives have been explored extensively. A study reported that a series of aminoanthraquinones exhibited significant antimicrobial activity against various pathogens including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Candida albicans, and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low (0.1 mg/mL for MRSA and Pseudomonas aeruginosa), indicating potent antimicrobial effects .

The biological activity of this compound is hypothesized to involve DNA intercalation and the generation of reactive oxygen species (ROS). The presence of the anthraquinone structure allows for intercalation between DNA bases, disrupting replication and transcription processes. Additionally, the oxidative stress induced by ROS can lead to apoptosis in cancer cells .

Case Studies

Several case studies have documented the synthesis and biological evaluation of anthraquinone derivatives:

- Synthesis and Evaluation : A systematic approach was taken to synthesize various aminoanthraquinones through multi-step organic reactions. These compounds were then tested for their antitumor and antimicrobial activities. Results indicated that specific substitutions on the anthraquinone backbone significantly enhanced biological activity .

- In Vivo Studies : In vivo studies demonstrated that certain derivatives showed promising results against tumor models when administered at specific dosages. However, the translation from in vitro efficacy to in vivo effectiveness often required optimization of compound delivery methods .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-amino-2-(2,3-dihydro-4H-1,4-oxazin-4-yl)anthracene-9,10-dione?

Methodological Answer: Synthesis typically involves multi-step reactions:

Anthracene Functionalization : Start with anthracene-9,10-dione (anthraquinone) and introduce amino groups via nitration followed by reduction (e.g., using Sn/HCl or catalytic hydrogenation) .

Oxazine Ring Formation : React the aminoanthraquinone intermediate with diols or epoxides under acidic conditions to cyclize the oxazine moiety. For example, 2,3-dihydro-4H-1,4-oxazin-4-yl groups can be introduced using ethylene glycol derivatives .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is used to isolate the product.

Q. How is this compound characterized, and what analytical techniques are critical?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., oxazine protons at δ 3.5–4.5 ppm; anthraquinone carbonyls at δ 180–190 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (~1670 cm⁻¹) and N–H (~3400 cm⁻¹) .

- Purity Assessment :

- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion confirmation .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer: Key properties include:

- Solubility : Poor in water; soluble in DMSO, DMF, or THF. Pre-solubilize in DMSO for biological assays .

- Stability : Degrades under UV light; store in amber vials at –20°C .

- Fluorescence : Anthraquinone core exhibits λem ~550 nm (excitation at 480 nm), useful for imaging studies .

Q. How can reaction yields be optimized for the oxazine ring formation?

Methodological Answer:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Optimization : Replace H₂SO₄ with milder acids (e.g., p-TsOH) in toluene to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours with 15% yield improvement .

Case Study :

A 2024 study achieved 68% yield using ZnCl₂ in refluxing acetonitrile, compared to 40% with traditional H₂SO₄ .

Q. How to evaluate its DNA intercalation potential and resolve conflicting bioactivity data?

Methodological Answer:

- UV-Vis Titration : Monitor hypochromicity and redshift of anthraquinone absorbance (e.g., Δλ = 10 nm upon DNA binding) .

- Docking Studies : Use AutoDock Vina to model interactions with B-DNA (e.g., binding energy < –7 kcal/mol suggests strong intercalation) .

- Contradiction Resolution :

Q. How to address discrepancies in NMR data across studies?

Methodological Answer:

- Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton signals (e.g., NH peaks broaden in DMSO) .

- Dynamic Processes : Oxazine ring puckering causes splitting; use variable-temperature NMR to confirm .

- Reference Standards : Cross-check with a pure sample (e.g., 98% purity from certified suppliers) .

Example : A 2023 study resolved conflicting NH signals by confirming intramolecular H-bonding via NOESY .

Q. Key Takeaways for Researchers

- Synthesis : Prioritize microwave or catalyst-assisted methods for yield improvement.

- Characterization : Combine NMR, HRMS, and HPLC for robust structural validation.

- Biological Studies : Account for solubility and stability constraints in assay design.

Properties

CAS No. |

91323-07-8 |

|---|---|

Molecular Formula |

C18H14N2O3 |

Molecular Weight |

306.3 g/mol |

IUPAC Name |

1-amino-2-(2,3-dihydro-1,4-oxazin-4-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C18H14N2O3/c19-16-14(20-7-9-23-10-8-20)6-5-13-15(16)18(22)12-4-2-1-3-11(12)17(13)21/h1-7,9H,8,10,19H2 |

InChI Key |

FXGYTKJLRMAHAN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC=CN1C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.